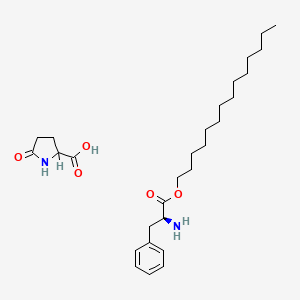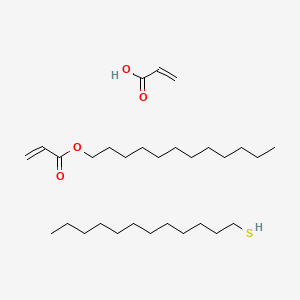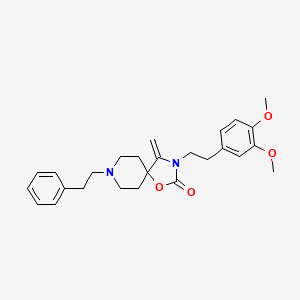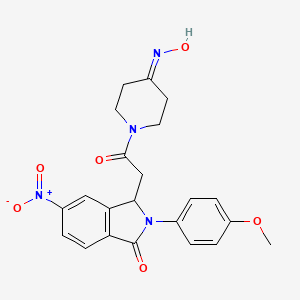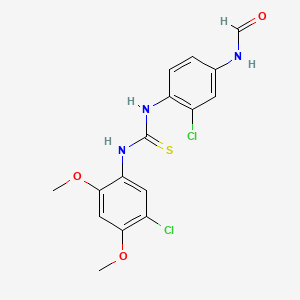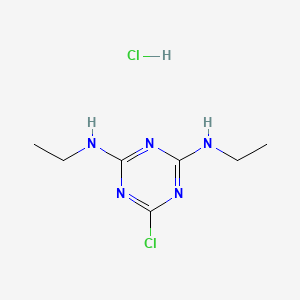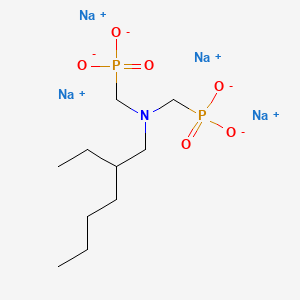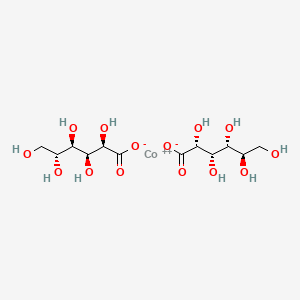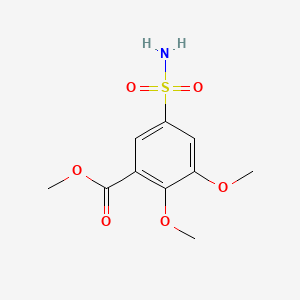
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(4-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxybenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(4-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxybenzoyl)- is a complex organic compound that belongs to the benzoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one derivatives typically involves the condensation of appropriate anilines with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods
Industrial production methods for such compounds may involve multi-step synthesis processes, starting from readily available raw materials. The process may include steps such as nitration, reduction, acylation, and cyclization, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 4H-1,3-Benzoxazin-4-one derivatives are studied for their unique chemical properties and potential as intermediates in organic synthesis.
Biology
Biologically, these compounds may exhibit a range of activities, including antimicrobial, antifungal, and anticancer properties. They are often investigated for their potential as therapeutic agents.
Medicine
In medicine, the compound and its derivatives may be explored for their potential to treat various diseases, including cancer, infections, and inflammatory conditions.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzoxazin-4-one derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism may vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Benzoxazin-4-one: The parent compound, known for its basic structure and properties.
2,3-Dihydro-4H-1,3-benzoxazin-4-one: A reduced form with different chemical and biological properties.
3-(3,4,5-Trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one: A derivative with a similar substitution pattern.
Uniqueness
The uniqueness of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(4-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxybenzoyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzoxazinone derivatives.
Properties
CAS No. |
103952-83-6 |
|---|---|
Molecular Formula |
C25H20F3NO6 |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxybenzoyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C25H20F3NO6/c1-32-19-12-15(13-20(33-2)21(19)34-3)22(30)29-23(31)17-6-4-5-7-18(17)35-24(29)14-8-10-16(11-9-14)25(26,27)28/h4-13,24H,1-3H3 |
InChI Key |
IGBGQBSJFDWGLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



